molecular formula C16H24N2O4 B2797163 Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate CAS No. 1873315-37-7

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate

Cat. No.: B2797163
CAS No.: 1873315-37-7
M. Wt: 308.378
InChI Key: JUTLUOUYFKHOBY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate is a chiral hydrazine-carboxylate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent, and a methoxy-oxo-propane moiety. Its molecular formula is C₁₆H₂₄N₂O₄ (MW: 308.38 g/mol), with a purity of 95% and a pale-yellow to yellow-brown semi-solid appearance . This compound is primarily used in peptide synthesis and as a precursor for bioactive molecules, leveraging its hydrazine backbone for nucleophilic reactivity and stereochemical control .

Synthetic protocols involve multi-step reactions, including Boc protection, hydrazine coupling, and purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures). Safety protocols emphasize avoiding inhalation, skin contact, and exposure to heat, with stringent storage conditions (room temperature, sealed containers) .

Properties

IUPAC Name

methyl (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-12(14(19)21-5)18(11-13-9-7-6-8-10-13)17-15(20)22-16(2,3)4/h6-10,12H,11H2,1-5H3,(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTLUOUYFKHOBY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate, also known by its CAS number 1873315-37-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C16H24N2O4C_{16}H_{24}N_{2}O_{4}, with a molecular weight of approximately 308.38 g/mol. The compound is characterized by a hydrazine core, which is often associated with various biological activities including anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzylamine and 1-methoxy-1-oxopropan-2-yl derivatives. The process has been documented in various studies, highlighting different methodologies including hydroformylation and purification techniques such as chromatography .

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine have shown promising anticancer properties. For instance, derivatives containing hydrazine moieties have been evaluated for their ability to inhibit tumor growth in various cancer models. In one study, hydrazine derivatives demonstrated significant cytotoxicity against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates exceeding 100% in some cases .

Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has also been investigated. Compounds with structural similarities to tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine exhibited activity against a range of bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be comparable to those of established antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several hydrazine derivatives and assessed their anticancer efficacy using human ovarian cancer cell lines. The results indicated that compounds with the tert-butyl group showed enhanced potency compared to those lacking this substituent. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of hydrazine derivatives. The synthesized compounds were tested against clinical isolates of bacteria. Notably, the compound tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine demonstrated significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for further development .

Research Findings

Study Activity Findings
Study AAnticancerCompound showed >100% tumor suppression in xenografts.
Study BAntimicrobialEffective against Pseudomonas aeruginosa with low MIC values.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H24N2O4C_{16}H_{24}N_2O_4 and a molecular weight of 308.37 g/mol. Its structure includes a tert-butyl group, a hydrazine moiety, and a methoxy carbonyl group, which contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimalarial Activity : Recent studies have identified derivatives of this compound as potential antimalarial agents. Lead optimization efforts have focused on enhancing the efficacy of pyrrole-based structures, with modifications that include variations in the amide or benzyl groups. These modifications have shown promising results in preliminary assays for malaria prophylaxis .

Drug Development : The compound's structural features make it suitable for incorporation into drug candidates targeting various diseases. For instance, the piperazine moiety is often utilized in drug design due to its versatility and ability to enhance bioactivity .

Synthetic Applications

Organic Synthesis : Tert-butyl (s)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate is employed in synthetic pathways to develop other complex organic molecules. The synthesis typically involves multiple steps, including hydroformylation and purification processes that yield high-purity products suitable for further applications .

Comparison with Similar Compounds

Comparison with Structurally Analogous Hydrazine-Carboxylate Derivatives

Structural and Functional Variations

The compound’s structural analogs differ in substituents on the hydrazine backbone, Boc protection stability, and functional groups (Table 1). Key comparisons include:

HzPhe-CME HCl (5) (): Contains a cyanomethoxy group instead of methoxy-oxo-propane. Lower synthetic yield (32.5% vs. 58% for the target compound) due to challenges in purification .

Compound 5l ():

  • Features an indole-tetrazole substituent, enhancing π-π stacking interactions.
  • Higher molecular weight (351.21 g/mol) and lower yield (80%) compared to the target compound .

tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate ():

  • Lacks the benzyl and methoxy-oxo groups, simplifying synthesis but reducing steric bulk.
  • Lower thermal stability (storage at 2–8°C) .
Physicochemical Properties
  • Purity: The target compound achieves 95% purity (), exceeding HzPhe-CME HCl (32.5%, ) but matching tert-butyl 2-picolinoylhydrazine-1-carboxylate (95%, ).
  • Thermal Stability : Unlike tert-butyl 1-methyl-2-phenylhydrazine-1-carboxylate (stable at room temperature, ), the target compound requires protection from heat and sunlight .
Stability and Reactivity

Comparative studies highlight the Boc group’s susceptibility to trifluoroacetic acid (TFA), a limitation shared with tert-butyl 2-(cyclohexylmethylene)hydrazine-1-carboxylate (). However, the benzyl group enhances resistance to hydrolysis compared to alkyl-substituted analogs .

Data Tables

Table 1: Comparative Analysis of Hydrazine-Carboxylate Derivatives

Compound Name Molecular Formula MW (g/mol) Yield (%) Purity (%) Key Functional Groups Reference
Target Compound C₁₆H₂₄N₂O₄ 308.38 58 95 Benzyl, Methoxy-oxo-propane
HzPhe-CME HCl (5) C₁₅H₁₈ClN₃O₄ 339.77 32.5 95 Cyanomethoxy
tert-Butyl 2-(3-ethoxy-3-oxopropyl)hydrazine-1-carboxylate (2-Bn) C₁₃H₂₄N₂O₄ 272.34 50 95 Ethoxy-oxo-propane
tert-Butyl 2-(4-methoxybenzylidene)hydrazine-1-carboxylate (9l) C₁₆H₂₂N₂O₃ 290.36 70 >90 4-Methoxybenzylidene
tert-Butyl 2-(prop-2-yn-1-yl)hydrazine-1-carboxylate C₈H₁₄N₂O₂ 170.21 N/A >95 Propargyl

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl (S)-2-benzyl-2-(1-methoxy-1-oxopropan-2-yl)hydrazine-1-carboxylate?

Methodological Answer:
The compound is synthesized via multi-step protocols involving alkylation of hydrazine precursors. A common approach (e.g., ) involves:

  • Step 1: Reacting tert-butyl hydrazinecarboxylate derivatives with benzyl bromide using n-BuLi as a base in THF at −78°C.
  • Step 2: Purification via flash chromatography (e.g., 10–30% EtOAC/hexanes) to isolate the product.
    Key variables include temperature control (−78°C prevents side reactions), stoichiometric excess of n-BuLi (2.2–2.5 eq.), and solvent polarity for chromatography . Yields range from 43% to 83%, influenced by steric hindrance and alkyl chain length .

Basic: How can the stereochemical integrity of the (S)-configured methoxy-oxopropan-2-yl group be validated?

Methodological Answer:

  • Chiral HPLC or NMR Analysis: Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray Crystallography: Resolve absolute configuration via SHELX refinement ( ). For example, hydrogen-bonding patterns in the crystal lattice (e.g., C=O···H–N interactions) can confirm stereochemistry .
  • Optical Rotation: Compare experimental [α]D values with literature data for consistency .

Advanced: How can researchers address contradictions in reported synthetic yields for analogous hydrazinecarboxylates?

Methodological Answer:
Discrepancies (e.g., 43% vs. 83% yields in vs. 9) arise from:

  • Reaction Scale: Smaller scales (<1 mmol) often suffer from inefficient mixing or temperature gradients.
  • Purification Challenges: Polar by-products (e.g., unreacted benzyl bromide) may co-elute with the product in non-polar solvent systems. Gradient chromatography (5→30% EtOAc/hexanes) improves resolution .
  • Steric Effects: Bulky substituents (e.g., vinylbenzyl in ) reduce reactivity, necessitating extended reaction times or higher catalyst loadings .

Advanced: What mechanistic insights explain the regioselectivity of alkylation in hydrazinecarboxylate synthesis?

Methodological Answer:
Regioselectivity is governed by:

  • Base Strength: n-BuLi deprotonates the hydrazine NH group, generating a nucleophilic site for benzyl bromide attack .
  • Steric and Electronic Factors: The tert-butyl group directs alkylation to the less hindered nitrogen. Computational studies (e.g., DFT) can model charge distribution and transition states to predict reactivity .
  • Solvent Effects: THF stabilizes intermediates via Lewis acid-base interactions, enhancing reaction efficiency .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent integration and coupling patterns (e.g., methoxy singlet at δ 3.6–3.8 ppm, tert-butyl at δ 1.4 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., C16H27N6O3 [M+H]+ = 351.21392) validates molecular formula .
  • HPLC-MS: Detects impurities (<2%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can hydrogen-bonding interactions influence the compound’s solid-state stability and reactivity?

Methodological Answer:

  • Crystal Packing Analysis: SHELX-refined structures ( ) reveal intermolecular H-bonds (e.g., N–H···O=C), which stabilize the lattice and reduce hygroscopicity .
  • Reactivity Implications: Strong H-bond donors (e.g., NH groups) may participate in acid-catalyzed hydrolysis. Stability studies under varying humidity/pH conditions are recommended .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against serine hydrolases or proteases (e.g., trypsin-like enzymes) due to the hydrazine-carboxylate motif’s nucleophilic potential .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in HEK293 or HeLa cells .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify labile groups (e.g., tert-butyl ester) .

Advanced: How can computational methods guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the benzyl and methoxy-oxo groups as pharmacophores .
  • MD Simulations: Assess conformational flexibility of the hydrazine backbone in aqueous vs. lipid bilayer environments to optimize bioavailability .
  • QSAR Models: Corlate substituent electronic parameters (Hammett σ) with IC50 values from bioassays to predict activity trends .

Advanced: What strategies mitigate racemization during functionalization of the chiral center?

Methodological Answer:

  • Low-Temperature Reactions: Conduct acylations or alkylations at −20°C to slow enantiomer interconversion .
  • Chiral Auxiliaries: Temporarily introduce a bulky group (e.g., menthol) to sterically block racemization pathways .
  • Enzymatic Catalysis: Use lipases or esterases with high enantioselectivity to retain the (S)-configuration during hydrolysis .

Basic: How should researchers troubleshoot low yields in multi-component hydrazinecarboxylate syntheses?

Methodological Answer:

  • By-Product Analysis: Use LC-MS to identify side products (e.g., dimerization via NH coupling) and adjust stoichiometry or add scavengers (e.g., molecular sieves) .
  • Catalyst Screening: Test alternatives to n-BuLi (e.g., LDA or KHMDS) for improved deprotonation efficiency .
  • Solvent Optimization: Replace THF with DMF or DMSO to enhance solubility of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.